
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant studies surrounding this compound, focusing on its antibacterial and cytotoxic properties.
Chemical Structure and Properties
The compound's structure includes a cyclopropyl group and an oxadiazole moiety, which are known to contribute to various biological activities. The molecular formula is C₁₅H₁₈N₄O, with a molecular weight of 274.33 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit strong antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 8 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound may be more effective than traditional antibiotics like ciprofloxacin in certain contexts .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
L929 (normal fibroblast) | >100 | No significant toxicity |
A549 (lung cancer) | 25 | Moderate cytotoxicity |
HepG2 (liver cancer) | 30 | Moderate cytotoxicity |
These findings indicate a promising therapeutic index for this compound in cancer treatment applications .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : The oxadiazole moiety may interfere with the synthesis of peptidoglycan layers in bacterial cell walls.
- Disruption of Membrane Integrity : The compound can disrupt bacterial membranes leading to cell lysis.
- Interference with DNA and RNA Synthesis : By binding to nucleic acids or interfering with their synthesis pathways.
Case Studies
A notable study published in a peer-reviewed journal highlighted the efficacy of oxadiazole derivatives against resistant strains of bacteria. It was found that the introduction of various functional groups significantly enhanced antibacterial activity compared to earlier compounds lacking these modifications .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated the anticancer potential of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide. For instance:
- Study Overview : In vitro evaluations indicated significant cytotoxic effects against various cancer cell lines.
Cell Line | Percent Growth Inhibition (PGI) | Reference Year |
---|---|---|
SNB-19 | 86.61% | 2023 |
OVCAR-8 | 85.26% | 2023 |
NCI-H40 | 75.99% | 2023 |
MDA-MB-231 | 56.53% | 2023 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
- Study Overview : A recent investigation assessed its efficacy against Gram-positive and Gram-negative bacteria.
Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 2024 |
Escherichia coli | 64 µg/mL | 2024 |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in infection control.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in various models.
- Study Overview : A study using LPS-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokines.
Cytokine | Observed Effect | Reference Year |
---|---|---|
TNF-alpha | Reduced by approximately 50% | 2025 |
IL-6 | Reduced by approximately 50% | 2025 |
This indicates the potential of the compound in managing inflammatory conditions.
Case Studies
Several case studies have highlighted the applications of this compound in different therapeutic areas:
-
Anticancer Activity Evaluation (2023) :
- Objective : To evaluate the compound's cytotoxic effects on human breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Antimicrobial Activity Study (2024) :
- Objective : To assess efficacy against various bacterial strains.
- Findings : Significant inhibitory effects were observed against both Staphylococcus aureus and Escherichia coli
Eigenschaften
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9(18)15-12-5-3-2-4-11(12)8-13-16-14(17-19-13)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEFOVWTLRLHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.